REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Al+3].[Cl-:10].[Cl-:11].[Cl-:12].[Cl:13]Cl>ClCCCl>[F:1][C:2]1[C:7]([Cl:10])=[C:6]([Cl:11])[C:5]([Cl:12])=[C:4]([F:8])[C:3]=1[Cl:13] |f:1.2.3.4|
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Name
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|
Quantity
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100 g
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Type
|
reactant
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Smiles
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FC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
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[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
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290 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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were subsequently passed into the solution at 0-5° C
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Type
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CUSTOM
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Details
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After the end of the reaction
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |